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Compound of Interest

3,4-Dihydro-4-oxoquinazoline-6-
Compound Name: S
carboxylic acid

Cat. No.: B1417650

The 4-oxo-quinazoline core is a privileged scaffold in medicinal chemistry, forming the
backbone of numerous compounds with a wide array of biological activities.[1][2] This guide
provides a comparative analysis of the structure-activity relationships (SAR) of 4-oxo-
guinazoline analogs, with a focus on their anticancer and antimicrobial properties. By
examining key structural modifications and their impact on biological efficacy, we aim to provide
researchers, scientists, and drug development professionals with a comprehensive resource to
inform the design of novel and potent therapeutic agents.

Anticancer Activity: Targeting Key Oncogenic
Pathways

4-Oxo-quinazoline derivatives have demonstrated significant potential as anticancer agents,
primarily through the inhibition of crucial cellular signaling pathways involved in tumorigenesis.
[1][3] A major focus of research has been the development of these analogs as inhibitors of
protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often
overexpressed in various cancers.[4][5]

Structure-Activity Relationship of 2-Substituted 4-Oxo-
Quinazoline Analogs

The substituent at the 2-position of the 4-oxo-quinazoline ring plays a critical role in
determining the anticancer potency and selectivity.
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Table 1: Comparative Anticancer Activity (IC50) of 2-Substituted 4-Oxo-Quinazoline Analogs

R-Group at

Cancer Cell

Compound . . IC50 (pM) Reference
Position 2 Line
Jurkat (T-cell
1 Phenyl >50 [6]
ALL)
) 4-Hvd henvl Jurkat (T-cell 142 6]
-Hydroxyphen :
ydroxypheny ALL)
3 Py henvl Jurkat (T-cell 50 6]
-Methoxyphen >
ypheny ALL)
] Jurkat (T-cell
4 4-Nitrophenyl 49.4 [6]
ALL)
3,4- Jurkat (T-cell
5 _ 1.9 [6][7]
Dimethoxyphenyl  ALL)
6 >-Naghthyl Jurkat (T-cell . 61171
-Na <
Py ALL)
] Jurkat (T-cell
7 2-Thienyl >50 [6]
ALL)
Jurkat (T-cell
8 2-Furyl >50 [6]
ALL)
9 2-Methoxyphenyl  A549 (Lung) 1.85 [8]
2-Mercapto-N- )
10 HelLa (Cervical) 2.81 [8]
acetyl
2-Mercapto-N- )
11 HelLa (Cervical) 1.92 [8]

benzoyl

The data in Table 1 clearly demonstrates that the nature of the substituent at the 2-position

significantly influences the cytotoxic activity. Aromatic and heteroaromatic rings are common

substitutions. For instance, the introduction of a 3,4-dimethoxyphenyl group (Compound 5) or a
2-naphthyl group (Compound 6) leads to potent activity against Jurkat cells, with IC50 values of
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1.9 uM and <5 pM, respectively.[6][7] This suggests that bulky, lipophilic groups at this position
may enhance binding to the target protein. In contrast, simple phenyl (Compound 1) or single-
substituted phenyl rings with electron-donating or -withdrawing groups (Compounds 2, 3, and
4) show weaker activity.

Furthermore, modifications to a 2-mercapto group can also yield highly potent compounds. As
seen with compounds 10 and 11, the addition of N-acetyl or N-benzoyl moieties to the 2-
mercapto group results in significant cytotoxicity against HelLa cells.[8]

Targeting EGFR: A Key Mechanism of Action

Many 4-oxo-quinazoline-based anticancer agents function as inhibitors of EGFR tyrosine
kinase.[5] The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR
inhibition.
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Caption: EGFR inhibition by 4-oxo-quinazoline analogs.

The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain prevents
receptor autophosphorylation and downstream signaling, ultimately leading to a reduction in
tumor cell proliferation.[5] The structure-activity relationship for EGFR inhibition is highly
specific. For example, substitutions at the 6- and 7-positions of the quinazoline ring with small,
electron-donating groups like methoxy groups can enhance activity.[5]

Antimicrobial Activity: A Renewed Area of Interest

Beyond their anticancer properties, 4-oxo-quinazoline derivatives have emerged as a
promising class of antimicrobial agents, exhibiting activity against a range of pathogenic
bacteria and fungi.[2]

Structure-Activity Relationship of 2,3-Disubstituted 4-
Oxo-Quinazoline Analogs
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Modifications at both the 2- and 3-positions of the 4-oxo-quinazoline scaffold have been shown

to be crucial for antimicrobial efficacy.

Table 2: Comparative Antimicrobial Activity (MIC) of 2,3-Disubstituted 4-Oxo-Quinazoline

Analogs
R1-Group at R2-Group at .
Compound . . Organism MIC (pg/mL) Reference
Position 2 Position 3
Staphylococc
12 Phenyl H >128 [9]
us aureus
CH2CONH- Staphylococc
13 Phenyl 32 9]
Phenyl us aureus
CH2CONH-
(4- Staphylococc
14 Phenyl 128 9]
methoxyphen  us aureus
yh)
CH2CONH- Staphylococc
15 Phenyl 64 [9]
(2-naphthyl) us aureus
Streptococcu
16 Phenyl H s >128 [9]
pneumoniae
Streptococcu
CH2CONH-
17 Phenyl s 16 [°]
Phenyl )
pneumoniae
6-lodo-2- CH2CSNH- Staphylococc
18 6.25 [10]
phenyl Methyl us aureus
6-lodo-2- CH2CSNH- Staphylococc
19 6.25 [10]
phenyl Ethyl us aureus

As illustrated in Table 2, the introduction of a substituted acetamide side chain at the 3-position

significantly enhances the antibacterial activity against Staphylococcus aureus and

Streptococcus pneumoniae compared to the unsubstituted analog (Compound 12 vs. 13 and
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16 vs. 17).[9] The nature of the substituent on the acetamide also plays a role, with an
unsubstituted phenyl group (Compound 13) being more effective than a 4-methoxyphenyl
(Compound 14) or a 2-naphthyl group (Compound 15) against S. aureus.

Furthermore, the combination of substitutions at positions 2, 3, and 6 can lead to highly potent
antimicrobial agents. Compounds 18 and 19, which feature a 6-iodo-2-phenyl scaffold and a
thioureide side chain at the 3-position, exhibit excellent activity against S. aureus with MIC
values of 6.25 pug/mL.[10]
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Caption: Key substitution points influencing antimicrobial activity.

Experimental Protocols

The evaluation of the biological activity of 4-oxo-quinazoline analogs relies on standardized
and reproducible experimental protocols.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects
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of potential anticancer drugs.[4][8]

Step-by-Step Methodology:

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 103
cells/well) and allowed to adhere overnight.[8]

Compound Treatment: The synthesized 4-oxo-quinazoline analogs are dissolved in a
suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells
receive only the solvent.[8]

Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours) at 37°C in a
humidified atmosphere with 5% CO2.[8]

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT
solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.[4]

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent
(e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the colored solution is measured using a
microplate reader at a specific wavelength (e.g., 570 nm).

Data Analysis: The percentage of cell viability is calculated relative to the control, and the
IC50 value (the concentration of the compound that inhibits 50% of cell growth) is
determined.

In Vitro Antimicrobial Susceptibility Testing: Broth
Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory

Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10]

Step-by-Step Methodology:

Compound Preparation: The 4-oxo-quinazoline analogs are dissolved in a suitable solvent
(e.g., DMSO) to create a stock solution.
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 Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well
microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).
[10]

e Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and
added to each well.

 Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours
for bacteria).[10]

o MIC Determination: The MIC is determined as the lowest concentration of the compound that
completely inhibits the visible growth of the microorganism.

Conclusion

The 4-oxo-quinazoline scaffold represents a highly versatile platform for the development of
potent therapeutic agents. Structure-activity relationship studies have revealed that strategic
modifications at the 2-, 3-, and 6-positions of the quinazoline ring are critical for optimizing both
anticancer and antimicrobial activities. For anticancer applications, targeting EGFR through the
introduction of appropriate substituents on the 2-aryl and 4-anilino moieties has proven to be a
successful strategy. In the realm of antimicrobial agents, the incorporation of diverse side
chains at the 3-position, often in combination with substitutions on the benzo ring, can lead to
compounds with significant potency against pathogenic microbes. The experimental protocols
outlined in this guide provide a framework for the reliable evaluation of newly synthesized 4-
o0x0-quinazoline analogs, facilitating the continued exploration of this important chemical class
in the quest for novel and effective drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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